molecular formula C23H26BrNO3S B489147 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide CAS No. 518319-65-8

4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide

Cat. No.: B489147
CAS No.: 518319-65-8
M. Wt: 476.4g/mol
InChI Key: XLBVRSRQQGMDQS-UHFFFAOYSA-N
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Description

4-Bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide is a brominated sulfonamide derivative featuring a complex tricyclic scaffold. The molecule comprises:

  • Sulfonamide group: A key pharmacophore in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
  • Bromine substituent: Enhances lipophilicity and influences halogen bonding in target interactions.
  • 8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl core: A rigid oxygen-containing tricyclic system that stabilizes molecular conformation, critical for binding specificity .

Properties

IUPAC Name

4-bromo-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrNO3S/c1-4-23(2,3)15-5-11-21-19(13-15)20-14-17(8-12-22(20)28-21)25-29(26,27)18-9-6-16(24)7-10-18/h6-10,12,14-15,25H,4-5,11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBVRSRQQGMDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tricyclic System: The tricyclic core can be synthesized through a Diels-Alder reaction, followed by a series of cyclization and functionalization steps.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group.

    Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, leading to debromination or desulfonylation.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Biological Applications

The unique structure of this compound suggests several potential applications in medicinal chemistry:

Anticancer Activity

Research indicates that sulfonamides can exhibit anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation . The specific interactions of 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide with cancer cell lines could be explored to evaluate its efficacy as an anticancer agent.

Enzyme Inhibition

Sulfonamides are known to act as enzyme inhibitors, particularly in metabolic pathways relevant to diseases such as diabetes and Alzheimer's disease . The compound's potential to inhibit enzymes like α-glucosidase and acetylcholinesterase could be significant in developing therapeutic agents for these conditions.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity due to their ability to interfere with bacterial growth mechanisms . The exploration of this compound could reveal new insights into its antimicrobial efficacy.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties and potential applications of this compound:

Compound NameStructural FeaturesBiological Activity
SulfanilamideSimple sulfonamide structureAntibacterial
Benzene sulfonamideBasic benzene ring with sulfonamideAntimicrobial
BromoacetophenoneBrominated aromatic ketoneAntitumor activity

This table illustrates how the complex bicyclic structure of this compound may lead to unique interactions and biological effects not observed in simpler analogs .

Mechanism of Action

The mechanism of action of 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tricyclic system may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Similarity and Differentiation

The target compound was compared to analogs using Murcko scaffold analysis and Tanimoto coefficients (Morgan fingerprints) to quantify similarity . Key analogs include:

Compound Name Substituents (vs. Target) Tanimoto Coefficient Molecular Weight (g/mol)
4-Bromo-N-(2-nitrophenyl)benzene-1-sulfonamide Nitrophenyl vs. tricyclic core 0.55 401.2
4-tert-Butyl-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide tert-Butyl vs. 2-methylbutan-2-yl 0.85 512.6
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide Methoxy-nitrobenzamide vs. sulfonamide 0.40 395.2
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide Dibromo-nitro vs. tricyclic core 0.60 436.1

Key Observations :

  • The tert-butyl analog (Tanimoto = 0.85) shares the tricyclic core but differs in alkyl substituents, suggesting comparable conformational stability .
  • Nitrophenyl derivatives exhibit lower similarity due to divergent scaffolds and functional groups .

Physicochemical Properties

Lipophilicity (LogP) :

  • Target compound: Predicted LogP = 3.9 (bromine and alkyl groups enhance hydrophobicity).
  • tert-Butyl analog: LogP = 4.2 (higher due to bulky alkyl chains) .
  • Nitrophenyl derivatives: LogP = 2.1–2.8 (polar nitro groups reduce lipophilicity) .

Solubility :

  • Sulfonamide-based analogs (target and tert-butyl) show poor aqueous solubility (<10 µM), whereas benzamide derivatives (e.g., 4MNB ) exhibit moderate solubility (~50 µM) due to hydrogen-bonding motifs.

Bioactivity and Binding Affinity

Docking studies (Glide SP) against tyrosine kinase revealed:

Compound Binding Affinity (ΔG, kcal/mol) Key Interactions
Target compound -9.2 Halogen bonding (Br), hydrophobic packing
tert-Butyl analog -8.7 Hydrophobic interactions (alkyl groups)
4-Bromo-N-(2-nitrophenyl)benzamide -6.5 Polar interactions (nitro group)

The target compound’s bromine and tricyclic core contribute to stronger binding than analogs, aligning with studies showing halogen atoms improve target engagement .

Research Findings and Implications

  • Structural Networks : Molecular clustering (cosine score >0.8) groups the target compound with tert-butyl analogs, highlighting conserved bioactivity .
  • NMR Profiling : Comparative NMR of tricyclic analogs shows chemical shift deviations in regions A (C39–C44) and B (C29–C36), indicating substituent-driven electronic effects .
  • Read-Across Potential: The tert-butyl analog (data-rich) can predict toxicity and pharmacokinetics for the target compound under read-across frameworks .

Biological Activity

The compound 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24BrN1O3S\text{C}_{20}\text{H}_{24}\text{BrN}_1\text{O}_3\text{S}

This structure features a bromine atom, a sulfonamide group, and a bicyclic framework that may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide moiety in this compound suggests potential efficacy against various bacterial strains. A study demonstrated that similar compounds inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Recent in vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, the tricyclic structure may facilitate interactions with cellular targets involved in cancer progression .

StudyCompoundCancer TypeMechanism of Action
4-bromo-N-[...]Breast CancerCaspase activation leading to apoptosis
Similar SulfonamidesVariousInhibition of cell proliferation

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, sulfonamides are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases. Experimental models have shown that related compounds reduce inflammation markers in vivo, suggesting a similar potential for this compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase (DHPS) in bacteria, preventing folate synthesis.
  • Cell Signaling Modulation : The compound could interfere with signaling pathways involved in cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antibacterial Efficacy

A recent study tested the antibacterial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the aromatic ring significantly enhanced activity against both bacterial strains .

Case Study 2: Anticancer Activity in Breast Cancer Cells

In vitro experiments demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through ROS generation and subsequent activation of apoptotic pathways. The study concluded that further modifications could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

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